molecular formula C9H9N B1295342 6-Methylindole CAS No. 3420-02-8

6-Methylindole

Cat. No. B1295342
CAS RN: 3420-02-8
M. Wt: 131.17 g/mol
InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
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Description

6-Methylindole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The methyl group attached to the sixth position of the indole nucleus imparts unique chemical properties to the molecule, making it a significant compound in various chemical syntheses and studies.

Synthesis Analysis

The synthesis of 6-methylindole derivatives has been explored through different methods. One approach involves the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, followed by dehydrogenation to yield methyl 6-nitroindole-2-carboxylate . Another method for synthesizing 6-methylindole derivatives includes the introduction of a methylthiomethyl group onto the 6-position of the indole nucleus and subsequent desulfurization . This method has been applied to the synthesis of complex natural products containing modified indole nuclei.

Molecular Structure Analysis

The molecular structure of 6-methylindole has been studied using resonance-enhanced multiphoton ionization spectroscopy. This technique has revealed several strong CH3 rotation lines in the electronic excited state, and the exact ionization energy of 6-methylindole has been determined to be 60967±15 cm-1 .

Chemical Reactions Analysis

6-Methylindole undergoes various chemical reactions due to its reactive indole nucleus. For instance, oxidation chemistry studies have shown that 5,6-dihydroxy-2-methylindole can be rapidly oxidized by the peroxidase/H2O2 system to yield a complex mixture of oligomers . Additionally, the regioselective dibromination of methyl indole-3-carboxylate has been reported, which is a key step in the synthesis of 5,6-dibromoindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylindole derivatives are influenced by the substituents on the indole ring. For example, the synthesis of 6-methylindole-4,7-quinone and its anti-tumor activities have been studied, highlighting the importance of the indolequinone structure in biological activity . The oxidative polymerization of 5,6-dihydroxyindoles has also been investigated, demonstrating the formation of diindolocarbazole derivatives under acidic conditions .

Scientific Research Applications

Tryptophan Dioxygenase Inhibitors

  • Application: 6-Methylindole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles .
  • Results or Outcomes: These inhibitors are potential anticancer immunomodulators .

Antifungal Agents

  • Application: 6-Methylindole is used as a reactant for the preparation of indole linked triazole derivatives .
  • Results or Outcomes: These derivatives serve as antifungal agents .

SGLT2 Inhibitors

  • Application: 6-Methylindole is used as a reactant for the preparation of N-β-D-xylosyl-indole derivatives .
  • Results or Outcomes: These derivatives are SGLT2 inhibitors for the management of hyperglycemia in diabetes .

Antifungal Agents (Aminoguanidine Derivatives)

  • Application: 6-Methylindole is used as a reactant for the preparation of aminoguanidine derivatives of arylsulfonylacylindoles .
  • Results or Outcomes: These derivatives serve as antifungal agents .

Interleukin-2 Inducible T Cell Kinase Inhibitors

  • Application: 6-Methylindole is used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines .
  • Results or Outcomes: These compounds serve as interleukin-2 inducible T cell kinase inhibitors .

Anti-HIV-1 Agents

  • Application: 6-Methylindole is used as a reactant for the preparation of arylsulfonylacetylindoles .
  • Results or Outcomes: These compounds serve as anti-HIV-1 agents .

Synthesis of Benz[c,d]indol-3(1H)-one Derivatives

  • Application: 6-Methylindole is used in the synthesis of benz[c,d]indol-3(1H)-one derivatives .
  • Results or Outcomes: The benz[c,d]indol-3(1H)-one derivatives synthesized using 6-Methylindole could have potential applications in various fields, although the specific outcomes are not mentioned in the source .

Synthesis of Selected Alkaloids

  • Application: 6-Methylindole is used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
  • Results or Outcomes: The indole derivatives synthesized using 6-Methylindole could have potential applications in various fields, although the specific outcomes are not mentioned in the source .

Safety And Hazards


  • Eye Irritation : 6-Methylindole may cause eye irritation.

  • Skin Irritation : It can also irritate the skin.

  • Respiratory System : Avoid inhalation, as it may affect the respiratory system.


Future Directions

Research on 6-Methylindole should focus on:



  • Biological Activity : Investigate its potential as an anticancer agent or immunomodulator.

  • Derivatives : Synthesize novel derivatives for improved properties.

  • Mechanistic Studies : Understand its interactions at the molecular level.


properties

IUPAC Name

6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYNOPPOVKYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187789
Record name 1H-Indole, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indole

CAS RN

3420-02-8
Record name 6-Methyl-H-indole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 6-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1H-indole
Source European Chemicals Agency (ECHA)
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Record name 6-METHYL-H-INDOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A glass-lined rocking autoclave was charged with a solution of 300 g (1.45 moles) of trans-β-dimethylamino-4-methyl-2-nitrostyrene in 3 l of benzene and 15 g of 5% palladium on carbon. The autoclave was pressurized with 20 psi of hydrogen and rocked for 5 hours. The mixture was filtered through a bed of Celite, which was washed thoroughly with benzene. The filtrate was concentrated to half its volume and washed with 1 l of 0.25 N hydrochloric acid, 500 ml of saturated sodium bicarbonate and 500 ml of brine. The aqueous phases were backwashed with 500 ml of benzene and the combined organic phases were dried over sodium sulfate and concentrated. The residual dark brown oil was distilled at vacuo to afford 157.9 g (83%) of product as a light yellow oil, b.p. 80°-85°/0.05 mmHg, which solidified after seeding to a light yellow solid. m.p. 29°-30.5°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

The indoles prepared by the above-mentioned method of the present invention include, for example, indole, 1-methylindole, 1-ethylindole, 1-phenylindole, 1-benzylindole, 3-methylindole, 4-methylindole, 5-methylindole, 6-methylindole, 7-methylindole, 1,2-dimethylindole, 1,3-dimethylindole, 1,4-dimethylindole, 1,5-dimethylindole, 1,6-dimethylindole, 1,7-dimethylindole, 3,4-dimethylindole, 3,5-dimethylindole, 3,6-dimethylindole, 3,7-dimethylindole, 1-ethyl-2-methylindole, 1-ethyl-3-methylindole, 1-ethyl-4-methylindole, 1-ethyl-5-methylindole, 1-ethyl-6-methylindole, 1-ethyl-7-methylindole, 1,3-diethylindole, 1,3,7-trimethylindole, 1,3,4-trimethylindole, 1,3,5-trimethylindole, 1,3,6-trimethylindole, 1,2,5-trimethylindole, 1-ethyl-2,5-dimethylindole, 1-ethyl-3,5-dimethylindole, 1-ethyl-3,6-dimethylindole, 1-ethyl-3,7-dimethylindole, 1-benzyl-3-methylindole, 1-methyl-5-methoxyindole, 1,3-dimethyl-5-methoxyindole, 1-benzyl-5-methoxyindole and the like. Concomitantly, two kinds of indoles may be obtained depending on the starting compounds used. For example, 1,3-dimethylindole and 1,2-dimethylindole are obtained by using N-methylaniline and propylene glycol (or propylene (oxide) as the starting compounds. On the other hand, 4-methylindole and 6-methylindole are obtained by using m-toluidine and ethylene glycol as the starting compounds.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

6-hydroxymethyl indole (6.135 g, 41.69 mmol) was dissolved in ethanol (70 ml). 10% Palladium on charcoal (0.610 g) was suspended in acetic acid (70 ml) and added to the ethanol (70 ml) solution. The mixture was placed on the high pressure hydrogenator at 60 psi. After 20 hours, the mixture was filtered through Celite and the resulting solution concentrated in vacuo. The mixture was purified by flash chromatography using chloroform as solvent to yield a colourless oil.
Quantity
6.135 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

a mixture of benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate (13 mmol), 5% palladium (0.84 g), water (4 mL) and ethanol (40 mL) is hydrogenated under 50 psi for 18 hours at 25° C. The catalyst is eliminated by filtration on celite and the solid is washed with ethanol. The filtrate obtained is evaporated under vacuum and the residue is purified by chromatography on silica gel (eluent: CH2Cl2/pentane, 2/1) in order to produce 6-methylindole with a yield of 74%.
Name
benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methylindole
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6-Methylindole
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6-Methylindole
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6-Methylindole
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6-Methylindole
Reactant of Route 6
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6-Methylindole

Citations

For This Compound
386
Citations
HR Snyder, FJ Pilgrim - Journal of the American Chemical Society, 1948 - ACS Publications
… The decarboxylation product, 6-methylindole (V), was obtained in good yield (about 60%) … V 6-Methylindole is a liquid at ordinary temperatures. The Mannich reaction on 6-methylindole …
Number of citations: 20 pubs.acs.org
ML Hebestreit, H Böschen, H Lartian, WL Meerts… - Journal of Molecular …, 2022 - Elsevier
… Here, we present a study 6-methylindole (6-MI), in which a methyl group is attached to position 6 of the benzene ring in indole. In the group of Meerts, 3-, and 5-MI have been studied …
Number of citations: 1 www.sciencedirect.com
Z Che, S Liu, Y Tian, Z Hu, Y Chen, G Chen - Pharmaceuticals, 2015 - mdpi.com
… Seven novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole … ]-6-methylindole (4f) and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole (6) …
Number of citations: 8 www.mdpi.com
A Andreani, M Rambaldi, D Bonazzi… - Il Farmaco; Edizione …, 1979 - europepmc.org
… Hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole. - Abstract - Europe PMC … Hydrazone derivatives of 5-substituted 2-chloro-3-formyl-6-methylindole …
Number of citations: 27 europepmc.org
RR Lorenz, BF Tullar, CF Koelsch… - The Journal of Organic …, 1965 - ACS Publications
Optimum conditions for the cyclization were realized when the preformed formamidine VII was used. This compound was prepared in 88% over-all yield by treating 2-amino-3-…
Number of citations: 49 pubs.acs.org
S Nakatsuka, O Asano, T Goto - Chemistry Letters, 1987 - journal.csj.jp
An efficient synthesis of 7-methoxymitosene from easily available 6-methylindole was achieved by 17 steps in 3.0% overall yield.
Number of citations: 6 www.journal.csj.jp
JQ Ran, N Huang, H Xu, LM Yang, M Lv… - Bioorganic & medicinal …, 2010 - Elsevier
… -3-acetyl-6-methylindole (2j) and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole (2n) … Therefore, some new analogs are being prepared starting from 6-methylindole as the lead …
Number of citations: 41 www.sciencedirect.com
WC Grant Jr - Science, 1955 - science.org
… 4and 6-methylindole picrates are 194 to 1950 (7) and 1570C (8), respectively. The infrared spectra of the isolated material and authentic 6-methylindole … material is 6-methylindole, ring …
Number of citations: 53 www.science.org
C Yanofsky - Science, 1955 - science.org
… 4and 6-methylindole picrates are 194 to 1950 (7) and 1570C (8), respectively. The infrared spectra of the isolated material and authentic 6-methylindole … material is 6-methylindole, ring …
Number of citations: 25 www.science.org
J Nobuhiro, M Hirayama, T Choshi - Heterocycles: an international …, 2006 - cir.nii.ac.jp
Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities of Its Related Indolequinones | CiNii Research … Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor …
Number of citations: 13 cir.nii.ac.jp

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